molecular formula C28H25FN2O5 B2764897 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide CAS No. 866590-48-9

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide

Cat. No.: B2764897
CAS No.: 866590-48-9
M. Wt: 488.515
InChI Key: XKQGYJMTGLRGGK-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C28H25FN2O5 and its molecular weight is 488.515. The purity is usually 95%.
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Biological Activity

The compound 2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C28H25FN2O5
  • Molecular Weight : 466.50 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in various biochemical pathways. It binds to active sites or allosteric sites of enzymes, modulating their activity. This mechanism is critical for its potential use in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) .
  • Receptor Interaction : It may also influence receptor-mediated signal transduction pathways. By interacting with cell surface receptors, it can alter cellular responses that contribute to its therapeutic effects.

Anticancer Activity

Recent studies have demonstrated the compound's potential anticancer properties. In vitro assays using human breast cancer cell lines (e.g., MCF-7) showed significant cytotoxic effects at various concentrations. The compound exhibited a dose-dependent inhibition of cell growth, indicating its potential as an anticancer agent .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective effects against neurodegenerative diseases. Inhibition of AChE and BuChE was observed with IC50 values significantly lower than those of standard drugs like donepezil, suggesting a strong potential for treating Alzheimer's disease .

Study 1: Acetylcholinesterase Inhibition

A comparative study assessed the inhibition profiles of several compounds against AChE and BuChE. The tested compound demonstrated an IC50 value of 0.050±0.001μM0.050\pm 0.001\mu M against AChE, which is considerably potent compared to donepezil's 0.016±0.12μM0.016\pm 0.12\mu M. This highlights the compound's efficacy in enhancing cholinergic signaling .

CompoundIC50 (AChE)IC50 (BuChE)
This compound0.050 ± 0.001 µM0.080 ± 0.001 µM
Donepezil0.016 ± 0.12 µM0.30 ± 0.010 µM

Study 2: Anticancer Activity on MCF-7 Cells

In a cytotoxicity assay involving MCF-7 cells, the compound was tested at concentrations of 12.512.5, 2525, and 50μg/ml50\mu g/ml. The results indicated a significant inhibition rate of cancer cell proliferation without adversely affecting normal fibroblast cells .

Properties

IUPAC Name

2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O5/c1-16-5-6-18(11-17(16)2)27(33)22-14-31(15-26(32)30-20-9-7-19(29)8-10-20)23-13-25(36-4)24(35-3)12-21(23)28(22)34/h5-14H,15H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQGYJMTGLRGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CN(C3=CC(=C(C=C3C2=O)OC)OC)CC(=O)NC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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